

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of FR901379

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Compound of Interest

Compound Name: FR 901379

Cat. No.: B15582353

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Introduction

FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus *Coleophoma empetri*. It is a precursor to the semi-synthetic antifungal agent micafungin.[1][2] Like other echinocandins, FR901379 exhibits potent antifungal activity by inhibiting the synthesis of β -1,3-D-glucan, an essential component of the fungal cell wall.[1][3] This mode of action provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall. These application notes provide detailed protocols for the in vitro antifungal susceptibility testing of FR901379, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

FR901379 targets the fungal cell wall by non-competitively inhibiting the enzyme β -1,3-D-glucan synthase.[1] This enzyme is responsible for the synthesis of β -1,3-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1] The disruption of the cell wall integrity triggers a compensatory cellular stress response, primarily through the activation of the protein kinase C (PKC), high osmolarity glycerol (HOG), and calcineurin signaling pathways. These pathways converge to upregulate chitin synthesis in an attempt to fortify the compromised cell wall.

Data Presentation

The following table summarizes the available quantitative data on the in vitro activity of FR901379 and related compounds against key fungal pathogens. The data is presented as Minimum Effective Concentrations (MECs) in µg/mL. The MEC is the lowest concentration of the antifungal agent that produces a significant change in the morphology of the growing hyphae.

Compound	<i>Candida albicans</i> FP633 (MEC, µg/mL)	<i>Aspergillus fumigatus</i> FP1305 (MEC, µg/mL)
FR901379	0.05	0.025
FR209602	0.05	0.025
FR209603	0.05	0.025
FR209604	0.05	0.025

Note: Data for FR209602, FR209603, and FR209604 are included as they were reported to have "almost equivalent activities to FR901379"[\[4\]](#).

Experimental Protocols

The following protocols are adapted from the CLSI M27-A3 and M38-A2, and EUCAST guidelines for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., *Candida* spp.)

This protocol is based on the CLSI M27-A3 standard.

1. Preparation of FR901379 Stock Solution: a. Prepare a stock solution of FR901379 in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1.6 mg/mL. b. Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.
2. Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of

the yeast cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.

3. Broth Microdilution Procedure: a. Use sterile 96-well microtiter plates. b. Perform serial twofold dilutions of the FR901379 working solution in RPMI 1640 medium to achieve the desired concentration range (e.g., 0.008 to 8 $\mu\text{g/mL}$). c. Inoculate each well with the prepared yeast suspension. d. Include a growth control well (no drug) and a sterility control well (no inoculum). e. Incubate the plates at 35°C for 24-48 hours.

4. Reading and Interpretation of Results: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of FR901379 that causes a significant reduction in growth (typically $\geq 50\%$) compared to the growth control. b. The endpoint can be determined visually or spectrophotometrically.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., *Aspergillus* spp.)

This protocol is based on the CLSI M38-A2 standard.

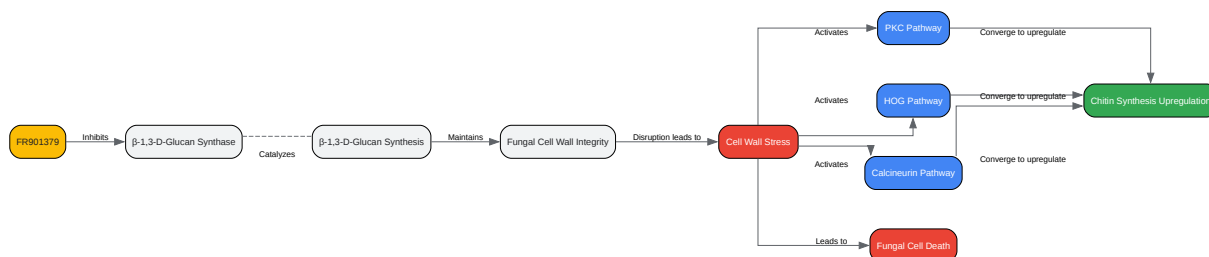
1. Preparation of FR901379 Stock Solution: a. Follow the same procedure as for yeasts (Protocol 1, Step 1).

2. Inoculum Preparation: a. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage conidiation. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ CFU/mL in RPMI 1640 medium.

3. Broth Microdilution Procedure: a. Follow the same procedure as for yeasts (Protocol 1, Step 3), using the prepared conidial suspension as the inoculum.

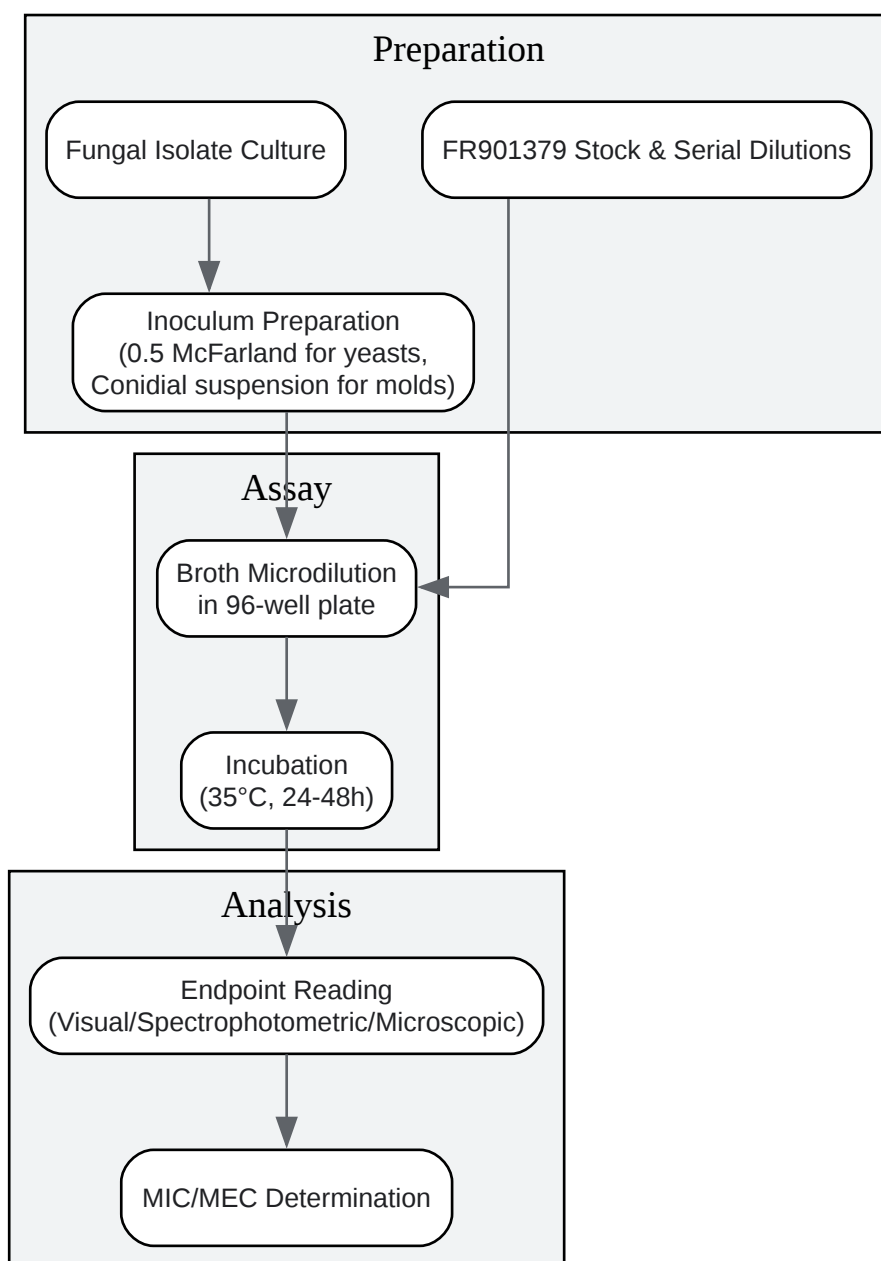
4. Reading and Interpretation of Results: a. The Minimum Effective Concentration (MEC) is defined as the lowest concentration of FR901379 that leads to the growth of small, rounded, compact hyphal forms compared to the abundant, filamentous growth in the control well. b. The MEC is determined by microscopic examination of the wells.

Mandatory Visualizations



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Caption: Mechanism of action of FR901379.



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Caption: Experimental workflow for in vitro antifungal susceptibility testing.

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